Cas no 1353506-63-4 (4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid)

4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid is a high-purity synthetic compound primarily utilized in pharmaceutical research and development. Its distinctive pyrrolopyridine core, coupled with a dichlorobenzyl substituent, makes it a valuable intermediate for designing kinase inhibitors and other bioactive molecules. The benzoic acid moiety enhances solubility, facilitating further derivatization. This compound exhibits excellent chemical stability and consistent batch-to-batch reproducibility, ensuring reliable performance in experimental applications. Its structural features are particularly advantageous for probing structure-activity relationships in medicinal chemistry. Suitable for use in small-molecule screening and lead optimization, it serves as a critical building block for developing targeted therapeutics.
4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid structure
1353506-63-4 structure
Product Name:4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid
CAS No:1353506-63-4
MF:C21H14Cl2N2O2
MW:397.254063129425
MDL:MFCD21091105
CID:4784168
Update Time:2025-06-28

4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid
    • 4-[3-[(2,6-dichlorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid
    • MDL: MFCD21091105
    • Inchi: 1S/C21H14Cl2N2O2/c22-18-2-1-3-19(23)17(18)9-15-11-25-20-16(15)8-14(10-24-20)12-4-6-13(7-5-12)21(26)27/h1-8,10-11H,9H2,(H,24,25)(H,26,27)
    • InChI Key: VZUIEPGJTBVYGL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CC1=CNC2C1=CC(=CN=2)C1C=CC(C(=O)O)=CC=1)Cl

Computed Properties

  • Exact Mass: 396.0432331 g/mol
  • Monoisotopic Mass: 396.0432331 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 66
  • Molecular Weight: 397.2

4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid Pricemore >>

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Additional information on 4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid

Professional Introduction to 4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic Acid (CAS No. 1353506-63-4)

4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1353506-63-4, represents a sophisticated molecular structure that combines elements of heterocyclic chemistry with aromatic benzene derivatives. The presence of a pyrrolo[2,3-b]pyridine core and a benzoic acid moiety makes it a promising candidate for various biological applications, particularly in the development of novel therapeutic agents.

The structural composition of 4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid is meticulously designed to leverage the unique properties of its constituent parts. The pyrrolo[2,3-b]pyridine scaffold is known for its ability to interact with biological targets in a highly specific manner, often serving as a key component in the design of kinase inhibitors and other enzyme-targeting molecules. Meanwhile, the benzoic acid group contributes to the compound's solubility and pharmacokinetic profile, enhancing its potential as a drug candidate.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs) and other complex biological pathways. The compound 4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid has emerged as a compelling candidate in this area due to its unique structural features. Specifically, the pyrrolo[2,3-b]pyridine moiety can act as a hinge-binding region, allowing the molecule to disrupt or modulate PPIs effectively. This capability is particularly relevant in the context of diseases such as cancer, where aberrant PPIs play a critical role in tumor progression and metastasis.

The synthesis of 4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the 2,6-dichlorobenzyl group at the 3-position of the pyrrolo[2,3-b]pyridine core enhances the compound's binding affinity to biological targets by improving its hydrophobicity and electronic properties. This strategic modification aligns with current trends in medicinal chemistry where optimizing molecular interactions at the atomic level is essential for achieving high efficacy and selectivity.

Evidence from recent studies suggests that derivatives of pyrrolo[2,3-b]pyridine exhibit significant potential in modulating various biological pathways. For instance, research has demonstrated that certain pyrrolo[2,3-b]pyridine-based compounds can inhibit the activity of Janus kinases (JAKs), which are involved in inflammatory responses and immune regulation. The compound 4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid may share similar mechanisms of action or offer new insights into how these heterocyclic structures can be utilized for therapeutic purposes.

The benzoic acid moiety in this compound also contributes to its overall pharmacological profile by influencing its metabolic stability and distribution within biological systems. Benzoic acid derivatives are well-known for their ability to enhance drug bioavailability and prolong systemic exposure time. This property is particularly advantageous in drug development pipelines where maximizing therapeutic effect while minimizing side effects is paramount.

In conclusion, 4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid represents a cutting-edge compound with significant potential in pharmaceutical research and development. Its unique structural features combine a potent heterocyclic scaffold with an optimized pharmacokinetic profile derived from its benzoic acid component. As research continues to uncover new applications for pyrrolo[2,3-b]pyridine-based molecules and their derivatives like this one (CAS No. 1353506-63-4), it is likely that this compound will play an increasingly important role in addressing complex biological challenges across multiple therapeutic areas.

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